molecular formula C10H13Cl3N2 B8643090 1-(3,5-Dichloro-phenyl)-piperazine hydrochloride

1-(3,5-Dichloro-phenyl)-piperazine hydrochloride

Cat. No.: B8643090
M. Wt: 267.6 g/mol
InChI Key: GJASZYGGGRNXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichloro-phenyl)-piperazine hydrochloride is a chemical compound belonging to the phenylpiperazine family. It is characterized by the presence of two chlorine atoms attached to the phenyl ring and a piperazine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloro-phenyl)-piperazine hydrochloride typically involves the cyclization of 3,5-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve the desired purity.

Industrial Production Methods

For industrial production, the method involves the use of protonic solvents for after-treatment and refining. This process ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-phenyl)-piperazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperazines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

1-(3,5-Dichloro-phenyl)-piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-phenyl)-piperazine hydrochloride involves its interaction with specific molecular targets. It acts as a partial agonist at central dopamine D2 and D3 receptors and as an antagonist at serotonin 5-HT2A receptors . These interactions modulate neurotransmitter activity, which is crucial for its effects in treating psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dichloro-phenyl)-piperazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and pharmacological properties. Its ability to act on multiple neurotransmitter receptors makes it valuable in the development of psychiatric medications.

Properties

Molecular Formula

C10H13Cl3N2

Molecular Weight

267.6 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)piperazine;hydrochloride

InChI

InChI=1S/C10H12Cl2N2.ClH/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14;/h5-7,13H,1-4H2;1H

InChI Key

GJASZYGGGRNXFT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=CC(=C2)Cl)Cl.Cl

Origin of Product

United States

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